molecular formula C11H12N2S B1404206 2-(4-(Thiazol-2-yl)phenyl)ethanamine CAS No. 885466-66-0

2-(4-(Thiazol-2-yl)phenyl)ethanamine

Cat. No.: B1404206
CAS No.: 885466-66-0
M. Wt: 204.29 g/mol
InChI Key: PCYNWWKBSAAEGT-UHFFFAOYSA-N
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Description

2-(4-(Thiazol-2-yl)phenyl)ethanamine is a compound that features a thiazole ring attached to a phenyl group, which is further connected to an ethanamine moiety. Thiazoles are a class of heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Thiazol-2-yl)phenyl)ethanamine typically involves the condensation of a thiazole derivative with a phenyl ethanamine precursor. One common method is the reaction of 2-bromo-4-(thiazol-2-yl)benzene with ethanamine under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques can help in scaling up the production while maintaining the desired quality of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Thiazol-2-yl)phenyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring, introducing various substituents.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or nitro groups onto the phenyl ring .

Scientific Research Applications

2-(4-(Thiazol-2-yl)phenyl)ethanamine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Phenylthiazol-2-yl)ethanamine
  • 2-(4-(Thiazol-4-yl)phenyl)ethanamine
  • 2-(4-(Thiazol-5-yl)phenyl)ethanamine

Uniqueness

2-(4-(Thiazol-2-yl)phenyl)ethanamine is unique due to the specific positioning of the thiazole ring, which can influence its biological activity and chemical reactivity.

Properties

IUPAC Name

2-[4-(1,3-thiazol-2-yl)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c12-6-5-9-1-3-10(4-2-9)11-13-7-8-14-11/h1-4,7-8H,5-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCYNWWKBSAAEGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN)C2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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